molecular formula C11H8F3NOS B6285662 {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 447406-51-1

{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Cat. No.: B6285662
CAS No.: 447406-51-1
M. Wt: 259.2
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Description

{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for developing new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability .

Mechanism of Action

The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 4-(trifluoromethyl)benzenesulfonyl chloride
  • Trifluoromethyl ethers

Uniqueness

Compared to similar compounds, {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol stands out due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

447406-51-1

Molecular Formula

C11H8F3NOS

Molecular Weight

259.2

Purity

93

Origin of Product

United States

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